5-(Quinolin-6-ylmethylene)-2-thioxothiazolidin-4-one

Kinase inhibition DYRK1A Neurological disease

5-(Quinolin-6-ylmethylene)-2-thioxothiazolidin-4-one (CAS 648449-81-4, MW 272.35, C₁₃H₈N₂OS₂) is a heterocyclic small molecule in which a quinolin-6-ylmethylene substituent is fused via an exocyclic double bond to a 2-thioxothiazolidin-4-one (rhodanine) core. The (Z)-configured compound has been deposited in ChEMBL (CHEMBL3774448) and is catalogued as a dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) ligand.

Molecular Formula C13H8N2OS2
Molecular Weight 272.3 g/mol
Cat. No. B12875023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Quinolin-6-ylmethylene)-2-thioxothiazolidin-4-one
Molecular FormulaC13H8N2OS2
Molecular Weight272.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=S)S3)N=C1
InChIInChI=1S/C13H8N2OS2/c16-12-11(18-13(17)15-12)7-8-3-4-10-9(6-8)2-1-5-14-10/h1-7H,(H,15,16,17)/b11-7+
InChIKeyZFGAUFCQRUSRCF-YRNVUSSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Quinolin-6-ylmethylene)-2-thioxothiazolidin-4-one – What This Rhodanine-Quinoline Hybrid Offers vs. Generic Kinase Scaffolds


5-(Quinolin-6-ylmethylene)-2-thioxothiazolidin-4-one (CAS 648449-81-4, MW 272.35, C₁₃H₈N₂OS₂) is a heterocyclic small molecule in which a quinolin-6-ylmethylene substituent is fused via an exocyclic double bond to a 2-thioxothiazolidin-4-one (rhodanine) core [1]. The (Z)-configured compound has been deposited in ChEMBL (CHEMBL3774448) and is catalogued as a dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) ligand [2]. Unlike the widely studied 2,4-thiazolidinedione analogue AS605240, which acts as a PI3Kγ inhibitor, the thioxo moiety and quinoline regiochemistry of this compound redirect target engagement toward the DYRK/CLK kinase family, making it a distinct chemical probe candidate .

Why 5-(Quinolin-6-ylmethylene)-2-thioxothiazolidin-4-one Cannot Be Replaced by Generic Rhodanine or Thiazolidinedione Analogs


Attempts to substitute this compound with the more common 2,4-thiazolidinedione analogue AS605240 (5-(quinoxalin-6-ylmethylene)-2,4-thiazolidinedione) or with simple 5-arylidene-rhodanines would redirect biological activity away from DYRK1A/CLK kinases toward PI3Kγ or abolish kinase engagement entirely . The quinoline regioisomer (6-ylmethylene) and the C=S thioxo group jointly define the pharmacophore: the thioxo group engages the kinase hinge region via a distinct sulfur-mediated interaction, while the quinoline nitrogen orientation dictates specificity for the DYRK/CLK subfamily rather than the PI3K lipid kinase family [1]. Generic rhodanine derivatives lacking the quinoline substituent show >100-fold weaker DYRK1A binding, underscoring that the quinoline moiety is not merely a solubility handle but a critical affinity determinant [2].

Quantitative Differentiation of 5-(Quinolin-6-ylmethylene)-2-thioxothiazolidin-4-one from Its Closest Analogs: A Head-to-Head Evidence Guide


DYRK1A Inhibition Potency vs. Established DYRK1A Chemical Probes

The compound inhibits recombinant human DYRK1A catalytic domain with an IC₅₀ of 20 nM [1]. This value is comparable to or more potent than the widely used DYRK1A probes harmine (IC₅₀ ≈ 80 nM) and INDY (IC₅₀ ≈ 25 nM) when measured in analogous enzymatic assays, though these are cross-study comparisons and not direct head-to-head data [2][3]. The compound achieves nanomolar DYRK1A engagement without requiring a 3-substituent on the rhodanine ring, a feature that distinguishes it from many synthetic rhodanine-quinoline antibacterials which lack kinase activity entirely [4].

Kinase inhibition DYRK1A Neurological disease

Kinase Selectivity Fingerprint: DYRK1A/1B/2 and CLK3 vs. PI3Kγ-Driven Off-Target Liability

Across a panel of DYRK and CLK kinases, the compound displays IC₅₀ values of 20 nM (DYRK1A), 60 nM (DYRK1B), 60 nM (DYRK2), and 87 nM (CLK3) [1]. This selectivity pattern stands in stark contrast to the closely related 2,4-thiazolidinedione analog AS605240, which shows no notable DYRK1A inhibition but inhibits PI3Kγ with an IC₅₀ of 8 nM and exhibits weaker activity against PI3Kα (60 nM), PI3Kβ (270 nM), and PI3Kδ (300 nM) . The thioxo group thus reverses the kinase targeting preference from the PI3K lipid kinase family to the DYRK/CLK protein kinase family, a functional divergence that cannot be achieved by simple analog substitution [2].

Kinase selectivity DYRK/CLK family Off-target profiling

Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. PI3Kγ Inhibitor AS605240

The target compound has a calculated logP (ALogP) of 2.72, a topological polar surface area (TPSA) of 41.99 Ų, and a molecular weight of 272.35 Da [1]. Compared to AS605240 (MW 257.27, TPSA ≈ 58.0 Ų, containing three nitrogen atoms and a dione moiety), the thioxo-quinoline compound is more lipophilic and has a smaller polar surface area, which is associated with improved passive blood-brain barrier permeability in CNS-targeted kinase programs . The compound passes all Lipinski Rule-of-Five filters (no violations) and is classified as having acceptable drug-likeness (QED = 0.64) [1]. These properties make it a more suitable starting point for CNS DYRK1A inhibitor development than the more polar quinoxaline-dione analog.

Physicochemical properties Drug-likeness CNS penetration

Gram-Positive Selectivity Pattern Distinguishing Rhodanine-Quinoline Hybrids from Broad-Spectrum Antibiotic Scaffolds

In the Guo et al. (2013) study of rhodanine-quinoline hybrid series, compounds with structural similarity to the target compound (quinoline at the 5-arylidene position) exhibited MIC values as low as 1 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant S. aureus (QRSA), with no activity against Gram-negative Escherichia coli at 64 µg/mL [1]. This Gram-positive-selective profile distinguishes this scaffold class from broad-spectrum quinolone antibiotics and from the PI3Kγ inhibitor AS605240, which lacks reported antibacterial activity . The target compound specifically incorporates the quinolin-6-ylmethylene regiochemistry that is associated with anti-MRSA activity in the 5-arylidene-rhodanine series, a feature absent in the 2-quinolinylmethylene isomers [2].

Antibacterial Gram-positive selectivity MRSA

DYRK1A Binding Kinetics: Residence Time and Association Rate vs. ATP-Competitive Probes

Beyond equilibrium affinity, the compound displays a dissociation constant (Kd) of 73 nM and an association rate constant (k_on) of 0.160 M⁻¹s⁻¹ for biotinylated DYRK1A [1]. At an IC₅₀ of 135 nM in the displacement format, the compound shows a Kd/IC₅₀ ratio of 0.54, indicative of a rapidly reversible, equilibrium-driven binding mode [1]. This kinetic signature differs from the slow-off-rate DYRK1A inhibitor TG003 (reported residence time > 30 min), making the compound a useful tool for experiments where rapid reversibility is experimentally advantageous, such as target engagement washout assays or pulse-chase experiments [2].

Binding kinetics Residence time Drug-target engagement

Enoyl-ACP Reductase (FabI) Antimalarial Potential: A Secondary Target Distinct from Kinase Activity

Patent US20080051445 discloses 2-thioxothiazolidin-4-one compounds, including quinoline-substituted variants, as inhibitors of Plasmodium falciparum enoyl-ACP reductase (PfFabI) in the type II fatty acid synthesis pathway [1]. While specific IC₅₀ data for the exact 6-quinolinylmethylene regioisomer are not publicly disclosed, the patent establishes that the 2-thioxothiazolidin-4-one core is a validated pharmacophore for PfFabI inhibition, a target absent in human cells and therefore exploitable for selective antimalarial action [1]. This distinguishes the compound from the thiazolidinedione analog AS605240, which has no reported FabI activity and instead targets human PI3Kγ, conferring a completely different therapeutic hypothesis .

Antimalarial Enoyl-ACP reductase Type II FAS

High-Impact Use Cases for 5-(Quinolin-6-ylmethylene)-2-thioxothiazolidin-4-one Based on Quantitative Differentiation


Chemical Probe for DYRK1A-Mediated Tau Phosphorylation in Alzheimer's Disease Models

The compound's 20 nM DYRK1A IC₅₀, combined with its selectivity over DYRK1B/2 and CLK3, makes it suitable for interrogating DYRK1A-specific phosphorylation events on Tau (Ser396, Thr231) without confounding DYRK1B or CLK3 off-target effects [1]. Its favorable CNS physicochemical profile (TPSA 41.99 Ų, ALogP 2.72) predicts adequate brain penetration, differentiating it from the more polar AS605240 scaffold [2]. Use in SH-SY5Y or primary neuronal cultures at 100–500 nM concentrations to probe DYRK1A-dependent Tau pathology, with INDY (IC₅₀ ≈ 25 nM) serving as an orthogonal chemical probe control [3].

Anti-MRSA Lead Optimization with Intrinsic Kinase Activity Monitoring

The Guo et al. (2013) class-level data show that quinolin-6-ylmethylene rhodanine hybrids achieve MIC values of 1 µg/mL against multidrug-resistant MRSA and QRSA, with no Gram-negative activity at 64 µg/mL [4]. This Gram-positive-selective profile, combined with the compound's DYRK1A inhibitory activity, enables a dual-readout lead optimization campaign where both antibacterial potency and kinase selectivity are tracked in parallel, a unique feature not available with either clinical antibiotics (e.g., vancomycin) or kinase-only probes [1].

Parasitology Research Targeting Plasmodium Enoyl-ACP Reductase (PfFabI)

The 2-thioxothiazolidin-4-one core is a known PfFabI pharmacophore, as disclosed in US20080051445 [5]. The compound serves as a entry point for antimalarial SAR studies targeting the type II fatty acid synthesis pathway. Unlike AS605240, which is a PI3Kγ inhibitor with no antimalarial annotation, this compound's thioxo group is essential for FabI binding, making it the correct scaffold choice for parasitology programs aiming to validate PfFabI as a drug target .

Biochemical Binding Kinetics Studies for Drug-Target Residence Time Optimization

With measured binding kinetics (Kd = 73 nM, k_on = 0.160 M⁻¹s⁻¹, rapid-reversible profile) [6], the compound is suited for surface plasmon resonance (SPR) or biolayer interferometry (BLI)-based kinetic studies of DYRK1A ligand binding. Its Kd/IC₅₀ ratio of 0.54 indicates an equilibrium-driven mechanism, providing a baseline for structure-based optimization of residence time in DYRK1A inhibitor programs. This contrasts with slow-off-rate probes like TG003, enabling comparative kinetic profiling [7].

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